

2,4,6-Trifluorophenylboronic acid molecular weight and formula

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Compound of Interest

Compound Name: 2,4,6-Trifluorophenylboronic acid

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An In-Depth Technical Guide to 2,4,6-Trifluorophenylboronic Acid

This technical guide provides a comprehensive overview of **2,4,6-Trifluorophenylboronic acid**, a versatile reagent in organic synthesis and drug discovery. The document details its chemical properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Properties

2,4,6-Trifluorophenylboronic acid is a white to off-white crystalline solid. Its trifluorinated phenyl ring enhances its reactivity and utility as a building block in the synthesis of complex organic molecules.^[1] The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₄ BF ₃ O ₂	[1][2][3][4][5][6]
Molecular Weight	175.90 g/mol	[1][2][3][4][5][6]
CAS Number	182482-25-3	[2][3][4][6]
Melting Point	228-235 °C (lit.)	[2][3]
Purity	≥95% - ≥98%	[1][2]
InChI Key	IPEIGKHHSZFAEW-UHFFFAOYSA-N	[2][5][6]
Canonical SMILES	B(C1=C(C=C(C=C1F)F)F)(O)O	[3][5]

Key Applications in Research and Development

Due to its unique electronic properties, **2,4,6-Trifluorophenylboronic acid** is a crucial reagent in several areas of chemical research and development:

- **Pharmaceutical Development:** It serves as a key building block in the synthesis of pharmaceuticals. The incorporation of the trifluorophenyl moiety can enhance the therapeutic efficacy of drug candidates.[1]
- **Organic Synthesis (Suzuki-Miyaura Coupling):** It is widely used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental transformation for constructing complex biaryl structures.[1][2][3][7]
- **Material Science:** The compound is utilized in creating new materials, such as polymers and nanomaterials, where its electronic properties can be exploited.[1]
- **Fluorescent Probes:** Researchers employ it in the design of fluorescent probes for biological imaging, aiding in the visualization of cellular processes.[1]

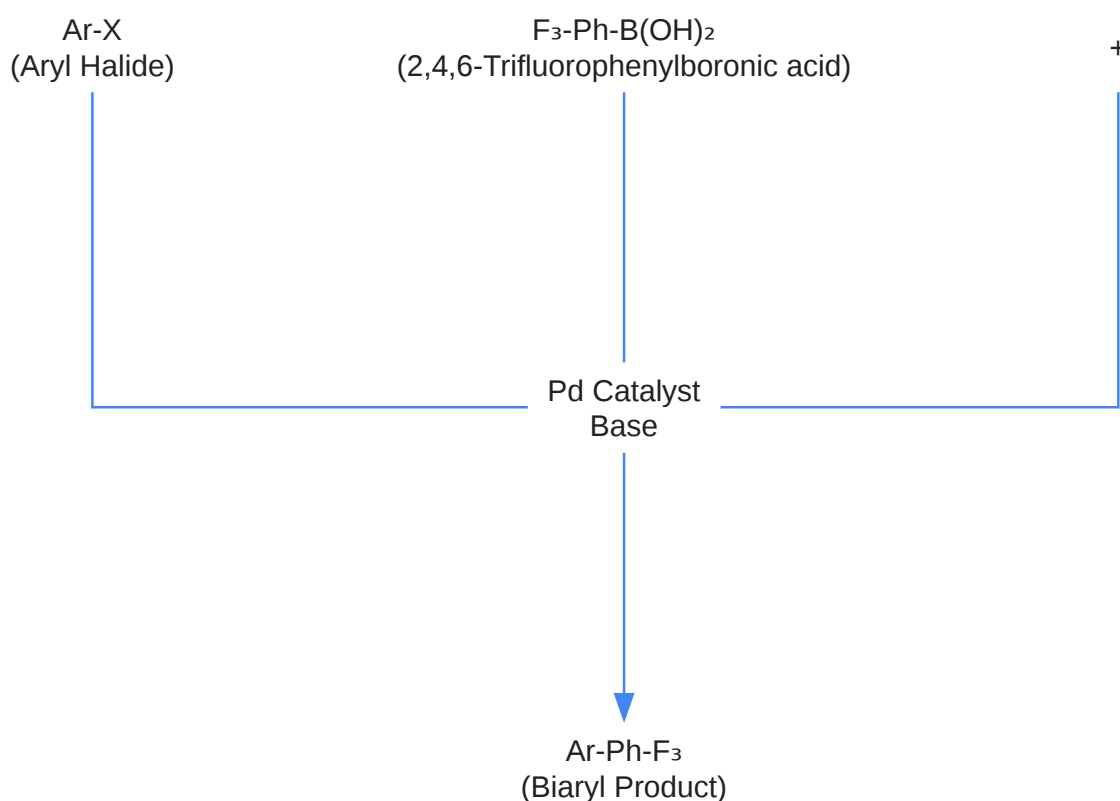
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and an organoboron compound.

2,4,6-Trifluorophenylboronic acid is an effective coupling partner, though its stability can be a factor under basic conditions.^{[7][8]}

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with **2,4,6-Trifluorophenylboronic acid**.

General Reaction Scheme:



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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

- Aryl halide (e.g., 4-chloroanisole)

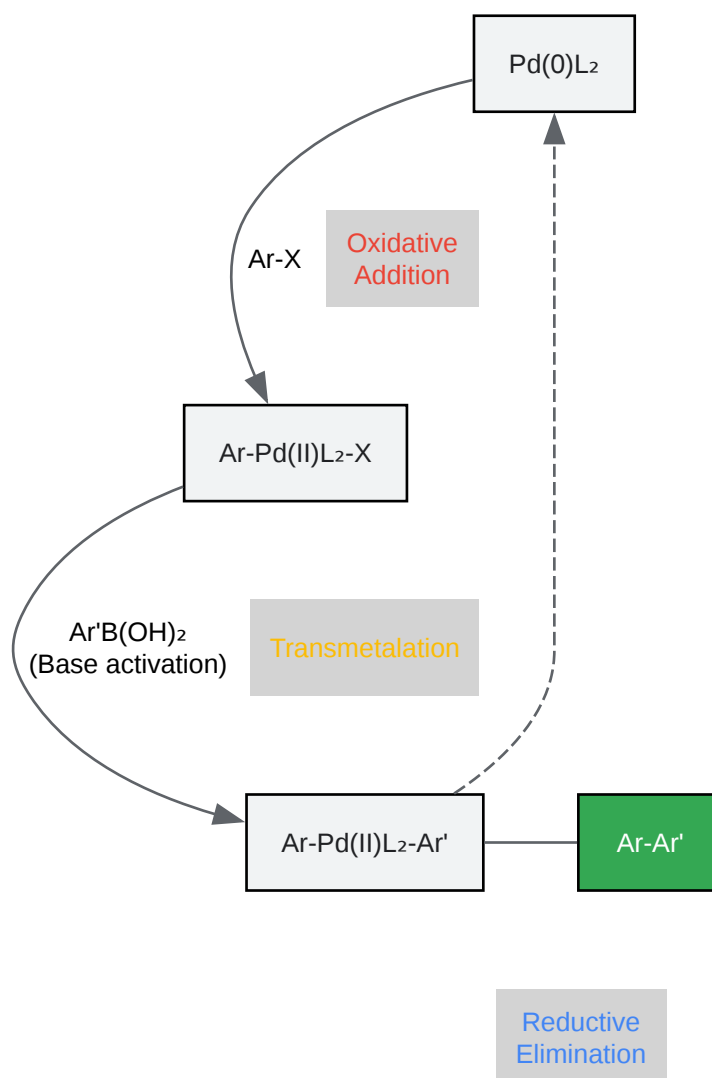
- **2,4,6-Trifluorophenylboronic acid** (1.5 equivalents)
- Palladium precatalyst (e.g., a palladacycle like that derived from SPhos or XPhos, 2-3 mol %)[7][9]
- Base (e.g., 0.5 M aqueous solution of K_3PO_4)[7][9]
- Degassed solvent (e.g., Tetrahydrofuran - THF)[7][9]
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Reaction vessel (e.g., Schlenk flask)
- Standard glassware for workup and purification

Procedure:

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), **2,4,6-Trifluorophenylboronic acid** (1.5 mmol), and the palladium precatalyst (0.02 mmol).
- **Solvent and Base Addition:** Add degassed THF (e.g., 2 mL) followed by the degassed aqueous K_3PO_4 solution (e.g., 4 mL).[9] The use of a biphasic system is common.
- **Reaction Execution:** Stir the mixture vigorously at room temperature or slightly elevated temperatures (e.g., 40 °C) for 30 minutes to several hours.[9] Reaction progress should be monitored by a suitable technique like TLC or GC-MS. Due to the potential for rapid deboronation of fluorinated phenylboronic acids, faster reaction times at milder temperatures are often preferred.[7][8]
- **Workup:** Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Catalytic Cycle and Workflow Visualization

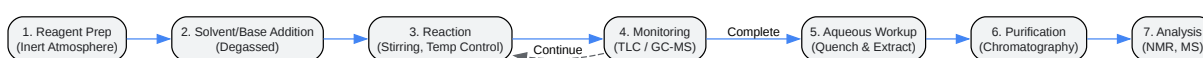
The efficiency of the Suzuki-Miyaura coupling relies on a well-understood catalytic cycle involving a palladium catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general laboratory workflow for performing this synthesis is outlined below.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling synthesis.

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